molecular formula C16H14N2O B4134862 3-(1-phenylethyl)-4(3H)-quinazolinone

3-(1-phenylethyl)-4(3H)-quinazolinone

Cat. No. B4134862
M. Wt: 250.29 g/mol
InChI Key: SCHNXFGSEUTJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenylethyl)-4(3H)-quinazolinone is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has a molecular formula of C19H16N2O. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 3-(1-phenylethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of specific enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
3-(1-phenylethyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been suggested that the compound may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-phenylethyl)-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the compound's mode of action and to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-(1-phenylethyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound for use in drug development. In addition, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Another area of interest is the use of the compound as a fluorescent probe for imaging biological systems. Finally, the compound's potential use in the treatment of neurological disorders warrants further investigation.

Scientific Research Applications

3-(1-phenylethyl)-4(3H)-quinazolinone has been extensively studied due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for imaging biological systems. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(1-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-11-17-15-10-6-5-9-14(15)16(18)19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHNXFGSEUTJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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